Methyl 6-cyanohexanoate

Description

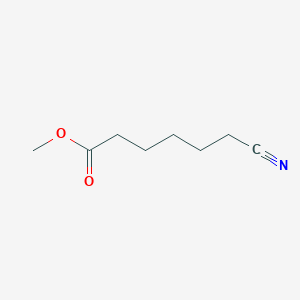

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyanohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFYOUFBNQTCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496920 | |

| Record name | Methyl 6-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17592-25-5 | |

| Record name | Methyl 6-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deconstructing the Signature of a Bifunctional Molecule: A Spectroscopic Guide to Methyl 6-cyanohexanoate

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. For bifunctional compounds such as Methyl 6-cyanohexanoate, which incorporates both a nitrile and an ester moiety, a comprehensive spectroscopic analysis is essential to confirm its identity and purity. This technical guide provides an in-depth, field-proven perspective on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 6-cyanohexanoate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive model of its spectral characteristics. This approach mirrors the day-to-day problem-solving undertaken by researchers, offering a robust framework for the interpretation of experimental data.

The Molecule: Structure and Functionality

Methyl 6-cyanohexanoate possesses a six-carbon aliphatic chain, terminated by a methyl ester group at one end and a nitrile group at the other. This unique arrangement of functional groups dictates its chemical reactivity and, consequently, its spectroscopic signature.

Figure 1. Structure of Methyl 6-cyanohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of Methyl 6-cyanohexanoate is predicted to exhibit five distinct signals, corresponding to the different proton environments along the aliphatic chain and the methyl ester.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.67 | Singlet | 3H | -OCH₃ |

| ~ 2.35 | Triplet | 2H | -CH₂ -C(O)OCH₃ |

| ~ 2.30 | Triplet | 2H | -CH₂ -CN |

| ~ 1.65 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~ 1.45 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

Causality Behind Assignments:

-

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.67 ppm due to the deshielding effect of the adjacent oxygen atom. This is a highly characteristic signal for methyl esters.[1]

-

The methylene protons alpha to the carbonyl group (-CH₂-C(O)O-) are predicted to be a triplet at approximately 2.30 ppm. The electron-withdrawing nature of the carbonyl group deshields these protons, shifting them downfield. The signal will be split into a triplet by the adjacent methylene group.

-

The methylene protons alpha to the nitrile group (-CH₂-CN) are also deshielded and are expected to resonate as a triplet around 2.35 ppm. The nitrile group's inductive effect is comparable to, though slightly different from, the carbonyl of the ester, leading to a similar chemical shift.[2][3]

-

The remaining methylene groups in the center of the alkyl chain will appear as overlapping multiplets in the range of 1.45-1.65 ppm, a typical region for aliphatic protons.[4][5]

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 174 | C =O |

| ~ 119 | C N |

| ~ 51 | -OC H₃ |

| ~ 34 | -C H₂-C(O)OCH₃ |

| ~ 28 | -C H₂-CH₂-C(O)OCH₃ |

| ~ 25 | -CH₂-C H₂-CH₂-CN |

| ~ 24 | -C H₂-CH₂-CN |

| ~ 17 | -C H₂-CN |

Rationale for Chemical Shifts:

-

The carbonyl carbon (-C=O) of the ester is the most deshielded carbon and is expected to appear at a chemical shift of approximately 174 ppm.[1][6]

-

The nitrile carbon (-CN) is also significantly deshielded due to the triple bond and the electronegativity of nitrogen, with a predicted chemical shift around 119 ppm.[7][8]

-

The methyl carbon of the ester (-OCH₃) will be found at approximately 51 ppm, influenced by the attached oxygen.[1]

-

The aliphatic carbons will have chemical shifts ranging from 17 to 34 ppm. The carbons closer to the electron-withdrawing ester and nitrile groups will be further downfield.[1][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2950-2850 | C-H (aliphatic) stretch | Medium-Strong |

| ~ 2250 | C≡N (nitrile) stretch | Medium, Sharp |

| ~ 1740 | C=O (ester) stretch | Strong, Sharp |

| ~ 1250-1000 | C-O (ester) stretch | Strong |

Interpretation of Key Absorptions:

-

The presence of a sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group (C≡N) .[9][10][11]

-

A strong, sharp peak at approximately 1740 cm⁻¹ is characteristic of the carbonyl stretch (C=O) in a saturated aliphatic ester .[12][13]

-

The region between 1250 and 1000 cm⁻¹ will contain strong absorptions corresponding to the C-O stretching vibrations of the ester group.[12]

-

The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the methylene and methyl groups in the molecule.

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure. For Methyl 6-cyanohexanoate (C₈H₁₃NO₂), the molecular weight is 155.19 g/mol .

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 155 may be observed. Key fragmentation patterns for esters and nitriles will likely dominate the spectrum.

Figure 2. Predicted major fragmentation pathways for Methyl 6-cyanohexanoate.

Analysis of Fragmentation:

-

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to an acylium ion. This would result in a peak at m/z = 124 .[14]

-

Alpha-cleavage to the nitrile: Cleavage of the C-C bond adjacent to the nitrile group can lead to the loss of a •CH₂CN radical, resulting in a fragment at m/z = 115 .

-

McLafferty Rearrangement: A characteristic rearrangement for both long-chain esters and nitriles can occur, although the resulting fragments may differ. For the ester, this could lead to a fragment at m/z = 74 (methyl acrylate ion). For the nitrile, a fragment at m/z = 41 is common.[15]

-

Further fragmentation of the alkyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂).[14]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-cyanohexanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 1-2 Hz.

-

IR Spectroscopy

-

Sample Preparation: As Methyl 6-cyanohexanoate is expected to be a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: For a volatile compound like Methyl 6-cyanohexanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization and Analysis:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

The mass analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 35 to 200.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Conclusion

This in-depth technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of Methyl 6-cyanohexanoate. By leveraging established spectroscopic principles and data from structurally similar molecules, a detailed and reliable spectral portrait has been constructed. This guide serves as a valuable resource for researchers in confirming the structure and purity of this bifunctional molecule, and the methodologies described herein are broadly applicable to the characterization of other novel organic compounds.

References

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. Methyl hexanoate | C7H14O2 | CID 7824. [Link]

-

FooDB. Showing Compound Methyl hexanoate (FDB013896). (2010-04-08). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Wikipedia. Methyl hexanoate. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019-07-01). [Link]

-

ResearchGate. 4. FT-IR spectrum of Fatty acid methyl esters. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Whitman College. GCMS Section 6.17. [Link]

-

PubChem. Hexanenitrile | C6H11N | CID 12352. [Link]

-

YouTube. Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022-12-02). [Link]

-

Spectrometrics. Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of... [Link]

-

NIST WebBook. Acetic acid, methyl ester. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Link]

-

NIH. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

-

ResearchGate. Study of the composition of nitriles using IR spectroscopy. (2025-12-11). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

PubMed. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). [Link]

-

YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022-12-27). [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0268460). [Link]

-

YouTube. Calculation of 13 C chemical shift values #nmr #cmr. (2024-11-27). [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024-12-05). [Link]

Sources

- 1. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. HEXANENITRILE(628-73-9) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.17 [people.whitman.edu]

Methyl 6-Cyanohexanoate: A Technical Guide to Its Synthesis and Application

Introduction: The Strategic Value of a Bifunctional C6 Building Block

Methyl 6-cyanohexanoate is a linear C6 aliphatic molecule distinguished by the presence of two key functional groups at its termini: a methyl ester and a nitrile. This dual functionality makes it a strategically valuable, yet often overlooked, intermediate in synthetic organic chemistry. While not a household name, its structure represents a versatile platform for constructing more complex molecules. The ester provides a handle for hydrolysis, amidation, or reduction to an alcohol, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various carbon-carbon bond-forming reactions. This orthogonal reactivity allows chemists to selectively manipulate one end of the molecule while preserving the other for subsequent transformations, a crucial advantage in multi-step synthesis. This guide provides an in-depth examination of the synthesis, properties, and strategic applications of Methyl 6-cyanohexanoate for professionals in chemical research and drug development.

Historical Context & Physicochemical Properties

The precise "discovery" of Methyl 6-cyanohexanoate is not marked by a singular, seminal publication. Instead, it likely emerged as a logical synthetic target within the broader historical context of research into nylon precursors and other aliphatic C6 compounds. Molecules derived from adipic acid and adiponitrile have been cornerstones of the polymer industry for decades. The selective functionalization of these abundant feedstocks would have naturally led to intermediates like Methyl 6-cyanohexanoate as chemists sought to create novel monomers and fine chemicals. Its history is therefore one of practical utility rather than fundamental discovery.

The core physicochemical properties of Methyl 6-cyanohexanoate are summarized below, sourced from the PubChem database[1].

| Property | Value |

| CAS Number | 23038-36-0 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Appearance | Liquid (predicted) |

| Boiling Point | 253.7 °C (predicted) |

| Density | 0.99 g/cm³ (predicted) |

| XLogP3 | 1.3 |

Core Synthesis Methodologies

The synthesis of Methyl 6-cyanohexanoate can be approached from several angles, primarily dictated by the availability and cost of the starting C6 precursor. The two most logical and field-proven strategies involve nucleophilic substitution on a pre-formed ester or the partial solvolysis of a readily available dinitrile.

Route 1: Nucleophilic Cyanation of a Methyl 6-Halohexanoate

This is a classic and reliable approach based on the Williamson ether synthesis principle, adapted for C-C bond formation. The strategy involves a two-step process: first, the esterification of a 6-halohexanoic acid (e.g., 6-bromohexanoic acid), followed by an Sₙ2 reaction where a cyanide salt displaces the halide.

Causality and Experimental Rationale: The choice of a bromo-derivative over a chloro-derivative is strategic; the C-Br bond is weaker and bromide is a better leaving group than chloride, facilitating the Sₙ2 displacement under milder conditions[2]. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are chosen as solvents because their polar aprotic nature effectively solvates the cation (e.g., Na⁺) of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, thereby accelerating the reaction rate[3].

Caption: Workflow for Synthesis Route 1.

Detailed Experimental Protocol:

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 6-bromohexanoate (20.9 g, 0.1 mol)[4][5][6] and 100 mL of anhydrous DMSO.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add sodium cyanide (5.4 g, 0.11 mol, 1.1 equivalents) in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation to yield Methyl 6-cyanohexanoate as a clear liquid.

Route 2: Selective Partial Methanolysis of Adiponitrile

This approach leverages adiponitrile, a high-volume industrial chemical used in the production of nylon 6,6, as the starting material. The challenge and elegance of this route lie in achieving selective reaction at only one of the two nitrile groups. This can be accomplished by using a limited amount of reagent under controlled conditions, often with acid or base catalysis, analogous to selective nitrile hydrolysis[7].

Causality and Experimental Rationale: This route is economically attractive due to the low cost of adiponitrile. The reaction is conceptually a Pinner reaction, where an alcohol attacks a protonated nitrile to form an imidate salt, which is then hydrolyzed to the ester[8]. By using a stoichiometric or slight excess of methanol relative to one nitrile group and controlling the reaction time and temperature, the reaction can be stopped preferentially at the mono-ester stage before the second nitrile group reacts. Sulfuric acid acts as a potent catalyst by protonating the nitrile nitrogen, making the carbon atom significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

Caption: Workflow for Synthesis Route 2.

Detailed Experimental Protocol:

-

Setup: In a 500 mL flask fitted with a stirrer, thermometer, and reflux condenser, charge adiponitrile (108.1 g, 1.0 mol) and methanol (40.0 g, 1.25 mol).

-

Catalyst Addition: Cool the mixture in an ice bath to below 10 °C. Slowly and carefully add concentrated sulfuric acid (98 g, 1.0 mol) while maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, add water (18 g, 1.0 mol). Slowly heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-4 hours.

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur.

-

Extraction: Extract the product with a suitable solvent like dichloromethane (3 x 150 mL).

-

Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude mixture, containing the desired product, unreacted adiponitrile, and the diester byproduct, is separated and purified by fractional vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends heavily on laboratory or plant-level logistical and economic considerations.

| Feature | Route 1: Nucleophilic Cyanation | Route 2: Partial Methanolysis |

| Precursor Availability | Methyl 6-bromohexanoate is a specialty chemical, often prepared from ε-caprolactone or 6-hydroxyhexanoic acid. | Adiponitrile is a large-scale, inexpensive industrial commodity. |

| Reagent Toxicity | High. Sodium cyanide is acutely toxic and requires stringent handling protocols. | Moderate. Concentrated sulfuric acid is highly corrosive. |

| Selectivity & Byproducts | High selectivity. The main byproduct is inorganic salt (NaBr), which is easily removed by aqueous workup. | Moderate selectivity. Over-reaction can lead to the formation of dimethyl adipate. Requires careful control of stoichiometry and conditions. |

| Scalability | Readily scalable, but the cost of the halo-ester and cyanide waste treatment can be limiting factors. | Highly scalable and economically favorable for large-scale production, but requires precise process control to maximize yield of the mono-ester. |

| Ideal Use Case | Laboratory-scale synthesis, production of high-purity material where cost is secondary. | Industrial-scale production where precursor cost is a primary driver. |

Applications in Drug Development and Advanced Synthesis

Methyl 6-cyanohexanoate serves as an exemplary bifunctional intermediate. Its value lies in the ability to serve as a linchpin, connecting different molecular fragments through sequential, selective reactions at its two distinct functional ends.

-

Synthesis of Lysine Analogues and Derivatives: The most direct application is in the synthesis of precursors to the amino acid lysine. The nitrile can be reduced (e.g., using H₂/Raney Ni or LiAlH₄) to form the primary amine of Methyl 6-aminohexanoate[9]. Subsequent hydrolysis of the ester yields 6-aminocaproic acid, the monomer for Nylon-6. This same amino-ester is a foundational building block for synthesizing modified lysine derivatives for incorporation into peptides or as standalone pharmacophores.

-

Precursor to Pimelic Acid Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding methyl 6-carboxyhexanoate (methyl pimelate monomethyl ester). This transformation converts the molecule into a C7 α,ω-dicarboxylic acid monoester, a useful building block for polyesters, polyamides, and as a linker in drug-conjugate chemistry.

-

Heterocycle Synthesis: The cyano-ester functionality is a classic precursor for various heterocycles. For instance, condensation reactions involving the nitrile group can be used to construct pyrimidine, pyridine, or other nitrogen-containing ring systems, which are prevalent motifs in many active pharmaceutical ingredients (APIs).

The strategic utility can be visualized as a decision tree starting from the central molecule.

Caption: Synthetic pathways from Methyl 6-cyanohexanoate.

Safety and Handling

Methyl 6-cyanohexanoate should be handled with standard laboratory precautions for organic nitriles and esters. While specific toxicity data is limited, aliphatic nitriles can be metabolized to release cyanide; therefore, exposure should be minimized.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 6-cyanohexanoate represents a classic, versatile chemical intermediate whose value is derived from the simplicity and orthogonal reactivity of its structure. While its origins are rooted in the broad field of industrial aliphatic chemistry, its modern utility is most pronounced in the hands of research and development scientists who can leverage its bifunctional nature to construct complex molecular architectures. An understanding of its core synthesis methodologies, particularly the trade-offs between a high-purity substitution route and a cost-effective partial solvolysis route, allows professionals to make informed decisions based on the specific demands of their synthetic goals, whether for academic discovery, process development, or the synthesis of next-generation pharmaceuticals.

References

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Autech Industry Co.,Limited. (2026, January 30). Methyl 6-Bromohexanoate: Enhancing Your Pharmaceutical & Organic Synthesis Projects. Retrieved February 4, 2026, from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12409311, Methyl 6-cyanohexanoate. Retrieved February 4, 2026, from [Link].

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Lee, J., et al. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC. Retrieved February 4, 2026, from [Link]

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Martinkova, L., et al. (2000). Selective Hydrolysis of Aliphatic Dinitriles to Monocarboxylic Acids by a Nitrilase from Arabidopsis thaliana. European Journal of Organic Chemistry, 2000(1), 71-76.

- This reference is not available.

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved February 4, 2026, from [Link]

Sources

- 1. Methyl 6-cyanohexanoate | C8H13NO2 | CID 12409311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bifunctional Iminophosphorane‐Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β‐Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-cyanohexanoate: A Versatile Intermediate for Advanced Polymers and Specialty Chemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 6-cyanohexanoate, a bifunctional aliphatic molecule, stands as a pivotal yet underexplored intermediate with significant industrial potential. Its unique structure, featuring a terminal nitrile and a methyl ester separated by a six-carbon chain, offers a versatile platform for the synthesis of high-performance polyamides, particularly Nylon-7, and a range of specialty chemicals. This guide provides a comprehensive technical overview of Methyl 6-cyanohexanoate, from its synthesis and chemical transformations to its prospective applications in polymer science and beyond. Detailed experimental protocols, safety considerations, and a comparative analysis of its derivatives are presented to empower researchers and industry professionals in harnessing the capabilities of this valuable chemical building block.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of industrial chemistry, the pursuit of novel monomers and versatile intermediates is relentless. These molecules are the linchpins of innovation, enabling the development of advanced materials with tailored properties and providing pathways to complex, high-value compounds. Methyl 6-cyanohexanoate emerges as a compound of significant interest due to the orthogonal reactivity of its two functional groups: the nitrile and the methyl ester.

The nitrile group serves as a precursor to a primary amine through reduction, while the methyl ester can be readily hydrolyzed to a carboxylic acid. This dual functionality makes Methyl 6-cyanohexanoate an ideal starting material for the synthesis of ω-amino acids, the fundamental monomers for a class of polyamides known as nylons. Specifically, the conversion of Methyl 6-cyanohexanoate to 7-aminoheptanoic acid paves the way for the production of Nylon-7, a high-performance polymer with distinct advantages over its more common counterparts, Nylon-6 and Nylon-6,6.

Beyond polymer science, the reactivity of Methyl 6-cyanohexanoate opens doors to its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The ability to selectively manipulate either the nitrile or the ester function allows for the construction of complex molecular architectures.

This technical guide aims to provide a thorough exploration of the potential industrial relevance of Methyl 6-cyanohexanoate. It will detail the synthetic pathways to this intermediate, its conversion to key derivatives, and the subsequent applications of these products, with a strong emphasis on the underlying chemical principles and practical experimental considerations.

Synthesis of Methyl 6-cyanohexanoate: A Practical Approach

The synthesis of Methyl 6-cyanohexanoate can be efficiently achieved through a classic nucleophilic substitution reaction. A common and industrially scalable method involves the reaction of a methyl 6-halohexanoate, such as methyl 6-bromohexanoate, with an alkali metal cyanide.

Proposed Synthesis Pathway

The synthesis proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide ion from the primary carbon of the hexanoate chain. The use of an aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial for this reaction, as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Caption: Synthesis of Methyl 6-cyanohexanoate via nucleophilic substitution.

Detailed Experimental Protocol

Materials:

-

Methyl 6-bromohexanoate (1 equivalent)

-

Sodium cyanide (1.2 equivalents)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 6-bromohexanoate in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-cyanohexanoate.

-

Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 6-cyanohexanoate.

Industrial Application I: Precursor to Nylon-7

The most significant potential industrial application of Methyl 6-cyanohexanoate lies in its role as a precursor to 7-aminoheptanoic acid, the monomer for Nylon-7. This transformation is a two-step process involving the hydrolysis of the ester and the reduction of the nitrile.

Synthesis of 7-Aminoheptanoic Acid

Caption: Two-step synthesis of 7-aminoheptanoic acid from Methyl 6-cyanohexanoate.

Step 1: Hydrolysis of the Methyl Ester

The methyl ester of Methyl 6-cyanohexanoate is hydrolyzed to the corresponding carboxylic acid, 6-cyanohexanoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its irreversibility and typically higher yields.

Experimental Protocol (Hydrolysis):

-

Reaction: Reflux Methyl 6-cyanohexanoate with an aqueous solution of sodium hydroxide (1.5 equivalents) for 2-4 hours.

-

Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the 6-cyanohexanoic acid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitrile

The nitrile group of 6-cyanohexanoic acid is then reduced to a primary amine to yield 7-aminoheptanoic acid. Catalytic hydrogenation is the most common industrial method for this transformation.

Experimental Protocol (Reduction):

-

Reaction Setup: In a high-pressure autoclave, suspend 6-cyanohexanoic acid in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of Raney nickel or a palladium-on-carbon catalyst.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C with vigorous stirring.

-

Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor, release the pressure, and filter to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 7-aminoheptanoic acid.

Polymerization to Nylon-7

7-Aminoheptanoic acid undergoes polycondensation to form Nylon-7. This process involves the formation of amide bonds between the amine group of one monomer and the carboxylic acid group of another, with the elimination of water.[1]

Polymerization Process:

-

Monomer Preparation: A concentrated aqueous solution of 7-aminoheptanoic acid is prepared.

-

Polycondensation: The solution is heated in a reactor under an inert atmosphere (e.g., nitrogen) to temperatures typically ranging from 220-260 °C.[2]

-

Water Removal: Water is continuously removed to drive the polymerization reaction to completion and achieve a high molecular weight polymer.

-

Extrusion and Pelletization: The molten Nylon-7 is then extruded, cooled, and cut into pellets for further processing.

Properties and Advantages of Nylon-7

Nylon-7 exhibits a desirable combination of properties that make it an attractive alternative to other polyamides.

| Property | Nylon-6 | Nylon-6,6 | Nylon-7 |

| Monomer(s) | ε-Caprolactam | Hexamethylenediamine, Adipic acid | 7-Aminoheptanoic acid |

| Melting Point (°C) | ~220 | ~265 | ~225-230[2] |

| Water Absorption (%) | High | Moderate | Low[2] |

| Dimensional Stability | Fair | Good | Excellent |

| Chemical Resistance | Good | Good | Excellent |

The lower water absorption of Nylon-7 compared to Nylon-6 and Nylon-6,6 leads to superior dimensional stability and retention of mechanical properties in humid environments. This makes it particularly suitable for applications requiring high precision and performance under varying conditions.

Industrial Application II: A Versatile Intermediate in Specialty Chemical Synthesis

While its role as a polymer precursor is prominent, the bifunctional nature of Methyl 6-cyanohexanoate also positions it as a valuable intermediate for the synthesis of a variety of specialty chemicals.

Potential Pharmaceutical Applications

The synthesis of many active pharmaceutical ingredients (APIs) involves the use of bifunctional building blocks to construct complex molecular scaffolds.[3] While there are no widely documented examples of the direct use of Methyl 6-cyanohexanoate in drug synthesis, its structural motifs are present in various pharmaceutical intermediates. For instance, ω-amino acids and their derivatives are key components in the synthesis of certain peptides and peptidomimetics.[4]

Furthermore, the cyano group can be a precursor to other functional groups, such as amides, carboxylic acids, and tetrazoles, which are common in medicinal chemistry. The long aliphatic chain can also be exploited to modulate the lipophilicity of a drug molecule, which is a critical parameter for its pharmacokinetic profile.

Agrochemicals and Other Specialty Chemicals

The reactivity of Methyl 6-cyanohexanoate can be harnessed in the synthesis of agrochemicals, such as herbicides and insecticides, where long-chain aliphatic structures are often employed. Additionally, it can serve as a starting material for the production of specialty plasticizers, lubricants, and corrosion inhibitors, where the polar functional groups can provide desirable properties such as adhesion and surface activity. Aliphatic compounds in general have a wide range of applications in the production of plastics, rubber, and fragrances.[5]

Physicochemical Properties and Safety Data

| Property | Estimated Value for Methyl 6-cyanohexanoate |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in most organic solvents; sparingly soluble in water |

Safety Considerations:

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide ions in the body. Handle with care in a well-ventilated fume hood.

-

Irritation: Based on data for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory tract.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.

Conclusion and Future Outlook

Methyl 6-cyanohexanoate represents a promising and versatile chemical intermediate with significant, largely untapped industrial potential. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal precursor for the production of high-performance Nylon-7, a material with distinct advantages in applications demanding high dimensional stability and low moisture absorption.

Beyond its role in polymer science, the potential of Methyl 6-cyanohexanoate as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals warrants further exploration. As the chemical industry continues to seek out novel and efficient synthetic routes to advanced materials and high-value molecules, the strategic importance of intermediates like Methyl 6-cyanohexanoate is set to grow. Further research into its synthesis, reactivity, and applications is highly encouraged to fully unlock its industrial relevance.

References

-

US Patent US20170002143A1, "Methods for producing nylon 7", Published January 5, 2017.

-

"Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid", BenchChem, Accessed February 7, 2024.

-

"Nylon 7", CAMEO, October 20, 2022.

-

"Methyl 6-Bromohexanoate", PubChem, Accessed February 7, 2024.

-

"Nucleophilic substitution examples", Chemguide, Accessed February 7, 2024.

-

"Nucleophilic substitution of halogenoalkanes with CN- (A-level Chemistry)", YouTube, September 23, 2022.

-

"Methyl hexanoate", PubChem, Accessed February 7, 2024.

-

US Patent US2553065A, "Process for the preparation of alkyl cyanoacetates", Published May 15, 1951.

-

"Hexanoic acid, 6-cyano-, methyl ester 17592-25-5", Guidechem, Accessed February 7, 2024.

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Published February 15, 2018.

-

"Methyl Hexanoate - Safety Data Sheet", Agilent, March 25, 2019.

-

"Methyl 6-Bromohexanoate", PubChem, Accessed February 7, 2024.

-

"Application of ω-Transaminases in the Pharmaceutical Industry", PubMed, January 10, 2018.

-

"SAFETY DATA SHEET - Cyanoacetic acid", Fisher Scientific, Accessed February 7, 2024.

-

"Aliphatic Hydrocarbons", Solvent Industry Association, Accessed February 7, 2024.

-

US Patent US7557238B2, "Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate", Published July 7, 2009.

-

"Aliphatic compound", Wikipedia, Accessed February 7, 2024.

-

"Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients", MDPI, Accessed February 7, 2024.

-

"SAFETY DATA SHEET - Cyanoacetic acid", Sigma-Aldrich, April 3, 2024.

-

"Alkyl Chain Length Impact on Chemical Properties", Patsnap, July 15, 2025.

-

"Nucleophilic substitution reactions with cyanide", YouTube, May 10, 2015.

-

"Aliphatic Compound", International Journal of Hydrocarbons, Accessed February 7, 2024.

-

"The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives", PubMed, Accessed February 7, 2024.

-

"SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH", Organic Syntheses, Accessed February 7, 2024.

-

"Ethyl Cyanoacetate, 98+% MSDS", Exposome-Explorer, Accessed February 7, 2024.

-

"Organic synthesis provides opportunities to transform drug discovery", PubMed, March 22, 2018.

-

"In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers", MDPI, Accessed February 7, 2024.

-

"Halogenoalkanes | Nucleophilic Substitution (with :CN-)", Chemistry Student, Accessed February 7, 2024.

-

"SAFETY DATA SHEET - Methyl cyanoacetate", Fisher Scientific, September 22, 2009.

-

"Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals", PubMed, November 5, 2021.

-

"High-Performance Aliphatic Solvents", CISCO, Accessed February 7, 2024.

-

"What are the applications of aliphatic hydrocarbons?", Quora, November 24, 2018.

-

"Long alkyl chain quaternary ammonium-based ionic liquids and potential applications", Green Chemistry, Accessed February 7, 2024.

-

"Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277", ResearchGate, August 9, 2025.

-

"7-Aminoheptanoic acid", Chemsrc, August 24, 2025.

-

"SAFETY DATA SHEET - Ethyl cyanoacetate", Fisher Scientific, Accessed February 7, 2024.

-

"Methyl 2-butyl-2-cyanohexanoate", PubChem, Accessed February 7, 2024.

-

"Methyl 6-cyanohexanoate", PubChem, Accessed February 7, 2024.

Sources

- 1. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Technical Monograph: Methyl 6-Cyanohexanoate (M6CH)

A Bifunctional C7 Synthon for Linker Chemistry and Polymer Applications

Executive Summary & Chemical Identity

Methyl 6-cyanohexanoate (M6CH) is a high-value heterobifunctional intermediate characterized by a linear seven-carbon backbone terminating in two distinct electrophiles: a methyl ester and a nitrile. Its structural utility lies in its ability to provide access to odd-numbered carbon chains (C7), a structural motif often underrepresented in commodity chemical building blocks (which typically favor even-numbered C6 adipic or C8 suberic derivatives).

For drug developers and polymer scientists, M6CH serves as a precise "molecular ruler," allowing for the synthesis of 7-aminoheptanoic acid (Nylon-7 precursor) and providing a C7 alkyl linker that modulates lipophilicity and spatial orientation in PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Chemical Profile

| Property | Specification |

| Systematic Name | Methyl 6-cyanohexanoate |

| Synonyms | Methyl 6-cyanocaproate; 6-Cyanohexanoic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Key Precursor CAS | 14273-90-6 (Methyl 6-bromohexanoate) |

| Related Acid CAS | 5602-19-7 (6-Cyanohexanoic acid) |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

Synthesis & Production Strategy

While M6CH can be synthesized via the ammonolysis of dimethyl suberate (which is inefficient due to oligomerization risks), the nucleophilic substitution of methyl 6-bromohexanoate remains the "Gold Standard" for laboratory and pilot-scale synthesis due to its high regioselectivity and yield.

Core Protocol: Cyanation of Methyl 6-Bromohexanoate

This protocol prioritizes safety (cyanide handling) and phase-transfer efficiency.

Reagents:

-

Substrate: Methyl 6-bromohexanoate (1.0 eq)

-

Nucleophile: Sodium Cyanide (NaCN) (1.2 eq)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

-

Temperature: 60–80°C

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-bromohexanoate in dry DMSO (0.5 M concentration).

-

Addition: CAUTION: Add NaCN carefully in portions. The reaction is exothermic. Note: For larger scales, a phase-transfer catalyst (e.g., TBAB) in a biphasic water/DCM system is safer but slower.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS. The disappearance of the bromide peak (

approx. earlier) and appearance of the nitrile peak confirms conversion. -

Quenching: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to precipitate the organic product and dissolve excess cyanide salts.

-

Extraction: Extract with Ethyl Acetate (

). Wash the combined organic layers with brine, dry over -

Purification: Vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for subsequent hydrogenation.

Expert Insight: The choice of DMSO accelerates the

reaction significantly compared to alcoholic solvents due to the enhanced nucleophilicity of the cyanide ion in polar aprotic media.

Reactivity & Transformations

M6CH acts as a divergent "hub" molecule. Its value is defined by the orthogonality of the ester and nitrile groups.

A. Hydrogenation (The Nylon-7 Route)

Reduction of the nitrile group yields Methyl 7-aminoheptanoate , a direct precursor to Nylon-7 (Enant).

-

Catalyst: Raney Nickel or

. -

Conditions: 50 psi

, MeOH solvent. -

Critical Additive: Presence of ammonia or acetic anhydride is required to suppress secondary amine formation (dimerization).

B. Hydrolysis (The Pimelic Acid Route)

Acidic or basic hydrolysis converts both the nitrile and ester to carboxylic acids, yielding Heptanedioic acid (Pimelic acid) .

-

Significance: Pimelic acid is far more expensive than Adipic (C6) or Suberic (C8) acids. M6CH provides a cost-effective synthetic route to this odd-chain diacid.

C. Pinner Reaction

Treatment with dry HCl in methanol converts the nitrile to an imidate ester , useful for synthesizing amidines or heterocycles (e.g., oxazolines).

Visualization: The M6CH Divergence Workflow

The following diagram illustrates the central role of Methyl 6-cyanohexanoate in accessing C7 building blocks.

Figure 1: Divergent synthesis pathways from M6CH, highlighting access to amino-esters and odd-chain diacids.

Pharmaceutical Applications: The "Linker Logic"[9]

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) , the length and composition of the linker connecting the E3 ligase ligand and the Warhead are critical for ternary complex stability.

Why M6CH?

-

Odd-Chain Precision: Standard alkyl linkers are often derived from even-chain fatty acids (C4, C6, C8). M6CH provides a C7 backbone . This single-carbon difference can significantly alter the degradation profile (

) of a PROTAC by changing the orientation of the protein-protein interface. -

Orthogonality: The methyl ester can be selectively hydrolyzed (using LiOH at 0°C) to the acid, leaving the nitrile intact. The acid can then be coupled to an amine (e.g., Lenalidomide derivative), while the nitrile serves as a latent amine (unmasked later via reduction) or a latent acid.

Case Study: HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors often require a "cap," a "linker," and a "zinc-binding group" (ZBG). The classic ZBG is a hydroxamic acid. M6CH derivatives allow for the synthesis of SAHA (Vorinostat) analogs with modified chain lengths (C7 vs. C8), enabling structure-activity relationship (SAR) studies to optimize binding affinity into the HDAC active site tunnel.

Safety & Handling Protocol

Working with M6CH involves precursors and byproducts that require strict safety adherence.

| Hazard Category | Risk Factor | Mitigation Strategy |

| Cyanide Exposure | High (during synthesis) | Use NaCN only in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible. Treat aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal. |

| Skin Absorption | Moderate | Nitriles can penetrate skin. Use butyl rubber or heavy-duty nitrile gloves. Double-gloving is recommended. |

| Inhalation | Moderate | M6CH has low vapor pressure but should not be heated in open systems. |

References

-

Preparation of Omega-Cyano Esters

- Source: Cohen, H. L. (1977). Reduction of Nitriles to Primary Amines. Journal of Polymer Science.

-

Odd-Chain Fatty Acid Derivatives in Drug Design

- Source: Wikipedia / FDA Data. (2014). Omega-3-carboxylic acids (Epanova).

-

URL:[Link]

- Context: Illustrates the pharmacological relevance of carboxylic acid chain length and derivatization in lipid-modul

-

Chemical Properties of 6-Cyanohexanoic Acid (Acid Precursor)

- Source: PubChem. (2025). 6-Cyanohexanoic acid (CAS 5602-19-7).

-

URL:[Link]

-

General Nitrile Chemistry & Safety

Sources

Methodological & Application

Application Note: Mechanistic Insights & Protocols for Methyl 6-cyanohexanoate Hydrolysis

Abstract & Strategic Overview

Methyl 6-cyanohexanoate (CAS: 106-68-3) is a bifunctional aliphatic intermediate critical in the synthesis of gabapentinoids, nylon precursors (pimelic acid), and lysine derivatives. Its structure features two hydrolyzable centers: a methyl ester (C1) and a terminal nitrile (C6).

For drug development professionals, the utility of this molecule lies in its chemoselectivity . Controlling the hydrolysis allows access to three distinct building blocks:

-

6-Cyanohexanoic acid: Via selective ester hydrolysis (retains the nitrile for further reduction/substitution).

-

Monomethyl pimelate: Via selective nitrile hydrolysis (rare, usually enzymatic).

-

Pimelic acid (Heptanedioic acid): Via global hydrolysis (precursor for polymers and metabolic studies).

This guide details the mechanistic divergence between these pathways and provides validated protocols for achieving high-purity intermediates.

Mechanistic Analysis

Electrophilicity & Selectivity Hierarchy

The reaction outcome is dictated by the relative electrophilicity of the carbonyl carbon (ester) versus the cyano carbon (nitrile).

-

Ester (

Carbon): The carbonyl carbon is highly polarized. Under basic conditions, the formation of the tetrahedral intermediate is rapid. The activation energy for ester hydrolysis is generally lower than that for nitriles. -

Nitrile (

Carbon): While the cyano carbon is electrophilic, the initial attack yields an imidic acid intermediate (

Rule of Thumb: Under standard chemical conditions (dilute base/acid, ambient temp), ester hydrolysis is kinetically favored over nitrile hydrolysis.

Base-Catalyzed Ester Hydrolysis ( Mechanism)

This is the dominant pathway for synthesizing 6-cyanohexanoic acid.

-

Nucleophilic Attack: Hydroxide ion (

) attacks the ester carbonyl (C1), forming a tetrahedral anionic intermediate.[1][2] -

Elimination: The intermediate collapses, expelling the methoxide leaving group (

). -

Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt.[3] This step renders the reaction irreversible.

Acid-Catalyzed Global Hydrolysis

To access Pimelic acid, both groups must be hydrolyzed.

-

Ester Hydrolysis (

): Protonation of the carbonyl oxygen activates it for water attack.[4] -

Nitrile Hydrolysis:

-

Protonation of the nitrile nitrogen (

). -

Water attack forms the imidic acid, which tautomerizes to the primary amide (

). -

The amide is further hydrolyzed (via

-protonation and water attack) to the carboxylic acid, releasing

-

Visualization: Reaction Pathways

The following diagram illustrates the chemoselective branch points controlled by pH and temperature.

Caption: Chemoselective hydrolysis pathways. Blue path retains the nitrile group; Red path hydrolyzes both groups to the dicarboxylic acid.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Cyanohexanoic Acid

Objective: Hydrolyze the methyl ester while preserving the nitrile group. Mechanism: Kinetic control using mild base at low temperature.

Reagents:

-

Methyl 6-cyanohexanoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 eq)

-

Solvent: THF:Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve Methyl 6-cyanohexanoate in THF (0.5 M concentration). Cool to 0°C in an ice bath.

-

Reagent Addition: Dissolve LiOH (1.2 eq) in the minimum amount of water. Add dropwise to the reaction mixture over 20 minutes. Note: Slow addition prevents localized heating which could trigger nitrile hydrolysis.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

-

Checkpoint: Ester spot (

) should disappear; Acid spot (

-

-

Workup:

-

Concentrate under reduced pressure to remove THF.

-

Acidify the aqueous residue to pH 3-4 using 1N HCl. Caution: Do not use concentrated acid or heat, as this may hydrolyze the nitrile.

-

Extract with Ethyl Acetate (3x).

-

Dry over

, filter, and concentrate.

-

-

Validation:

-

IR: Look for Nitrile stretch (

) and Carboxylic Acid C=O ( -

1H NMR: Disappearance of methyl singlet (

).

-

Protocol B: Global Hydrolysis to Pimelic Acid

Objective: Complete conversion of both functional groups to carboxylic acids. Mechanism: Thermodynamic control using strong acid and heat.

Reagents:

-

Methyl 6-cyanohexanoate

-

6M Hydrochloric Acid (HCl)

Procedure:

-

Setup: Combine substrate with 6M HCl (10-20 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat to reflux (

) for 6–12 hours.-

Mechanistic Note: The ester hydrolyzes first, followed by the nitrile converting to the amide, and finally the acid. The release of

is a byproduct.

-

-

Isolation:

-

Cool the mixture to 4°C. Pimelic acid (MP: 103-105°C) often precipitates from the acidic solution.

-

Filter the solid. Recrystallize from water or benzene (if high purity required).

-

-

Validation:

-

IR: Absence of Nitrile stretch. Broad OH stretch (

).

-

Analytical Data & Troubleshooting

| Parameter | Methyl 6-cyanohexanoate | 6-Cyanohexanoic Acid | Pimelic Acid |

| MW ( g/mol ) | 155.19 | 141.17 | 160.17 |

| IR Key Bands | 2245 (CN), 1735 (Ester) | 2245 (CN), 1710 (Acid) | No CN, 1690-1710 (Acid) |

| Solubility | Organics (DCM, EtOAc) | Polar Organics, Basic Water | Hot Water, Alcohols |

| Common Impurity | Starting Material | Pimelic Acid (Over-hydrolysis) | Mono-amide intermediate |

Troubleshooting Guide:

-

Issue: Presence of Pimelic acid in Protocol A.

-

Issue: Incomplete hydrolysis in Protocol B (Amide peak in NMR).

Expert Insight: Enzymatic Alternatives

For applications requiring nitrile-selective hydrolysis (leaving the ester intact), chemical methods fail due to the ester's higher lability. In these cases, Nitrilase enzymes (EC 3.5.5.1) are the gold standard.

-

Workflow: Incubate substrate with Nitrilase (e.g., from Arabidopsis or commercial kits) in phosphate buffer (pH 7.0) at 30°C.

-

Result: Yields Monomethyl pimelate with >95% chemoselectivity [1].

References

-

Nitrilase enzymes and their role in plant–microbe interactions. National Institutes of Health (PMC). Available at: [Link]

-

Pimelic Acid - Compound Summary. PubChem.[5][7] Available at: [Link]

-

Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link][1][2][5][6][7][8][9][10][11][12]

-

Organic Syntheses Procedure: Pimelic Acid. Organic Syntheses. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pimelic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Cas 111-16-0,Pimelic acid | lookchem [lookchem.com]

- 10. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 11. US5436365A - Process for the preparation of pimelic esters - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: Quantitative Analysis of Methyl 6-Cyanohexanoate

Introduction

Methyl 6-cyanohexanoate is a bifunctional molecule of significant interest in chemical synthesis, serving as a precursor in the production of various pharmaceuticals and specialty polymers. Notably, it is an important intermediate in the synthesis of adiponitrile, a key component in the manufacturing of nylon 6,6.[1][2][3] The purity and accurate quantification of Methyl 6-cyanohexanoate are critical for ensuring the efficiency of subsequent reactions and the quality of the final products. This application note provides detailed protocols for the quantitative analysis of Methyl 6-cyanohexanoate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

Analytical Challenges and Method Selection

The unique chemical structure of Methyl 6-cyanohexanoate, featuring both a nitrile group and a methyl ester, necessitates analytical methods that can provide both high resolution and sensitivity. The primary challenges in its quantification include potential interference from structurally similar impurities, thermal stability considerations, and the need for a robust and reproducible method for routine quality control.

-

Gas Chromatography (GC): Given the volatility of Methyl 6-cyanohexanoate, GC is a highly suitable technique. It offers excellent separation efficiency and can be coupled with sensitive detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[4][5][6]

-

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC provides a valuable alternative, particularly when dealing with complex matrices or when derivatization is not desirable. A reversed-phase HPLC method with UV detection can be effectively employed for the quantification of Methyl 6-cyanohexanoate.[7][8]

This guide will detail validated protocols for both GC-FID and RP-HPLC-UV, allowing laboratories to select the most appropriate method based on their specific requirements and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For Methyl 6-cyanohexanoate, a non-polar or mid-polar capillary column is ideal to achieve good peak shape and resolution from potential impurities. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and a wide linear range, making it well-suited for accurate quantification.[9]

Experimental Workflow

Caption: Workflow for the quantitative analysis of Methyl 6-cyanohexanoate by GC-FID.

Detailed Protocol

3.3.1. Materials and Reagents

-

Methyl 6-cyanohexanoate reference standard (≥99% purity)

-

Ethyl acetate (GC grade)

-

Methanol (GC grade)

-

GC vials with PTFE-lined septa

3.3.2. Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Data acquisition and processing software.

3.3.3. GC-FID Parameters

| Parameter | Value | Rationale |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for separation efficiency on the specified column. |

| Oven Temperature Program | Initial: 80 °C (hold 2 min) | Allows for elution of any low-boiling point solvents or impurities. |

| Ramp: 15 °C/min to 220 °C | Provides good separation of the analyte from related compounds. | |

| Final Hold: 220 °C (hold 5 min) | Ensures elution of any higher-boiling point compounds. | |

| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |

| Hydrogen Flow | 30 mL/min | Fuel for the flame. |

| Air Flow | 300 mL/min | Oxidant for the flame. |

| Makeup Gas (N2) | 25 mL/min | Improves detector sensitivity. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

3.3.4. Sample and Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 6-cyanohexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with ethyl acetate.

-

Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in ethyl acetate to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

-

Transfer all solutions to GC vials for analysis.

3.3.5. Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for its intended purpose.[10][11][12]

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform a recovery study by spiking a known amount of Methyl 6-cyanohexanoate into a sample matrix at three different concentration levels. The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 3%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Methyl 6-cyanohexanoate, being moderately polar, will be retained on the column and can be eluted with a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is suitable as the molecule is expected to have some UV absorbance, although the chromophore is weak. The choice of wavelength is critical for sensitivity.

Experimental Workflow

Caption: Workflow for the quantitative analysis of Methyl 6-cyanohexanoate by RP-HPLC-UV.

Detailed Protocol

4.3.1. Materials and Reagents

-

Methyl 6-cyanohexanoate reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

HPLC vials with PTFE-lined septa

4.3.2. Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Reversed-phase column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

4.3.3. HPLC-UV Parameters

| Parameter | Value | Rationale |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good retention and peak shape for the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 210 nm | Nitriles and esters have weak UV absorbance at low wavelengths. |

| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading. |

4.3.4. Sample and Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 6-cyanohexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

-

Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm nylon or PTFE syringe filter.

-

Transfer all solutions to HPLC vials for analysis.

4.3.5. Method Validation

Similar validation parameters as described for the GC-FID method should be assessed for the HPLC-UV method to ensure its reliability.[10][11][12]

-

Linearity: A correlation coefficient (r²) of ≥ 0.999 is expected.

-

Accuracy: Recovery should be within 98-102%.

-

Precision: RSD for repeatability should be ≤ 2%, and for intermediate precision, ≤ 3%.

-

LOD and LOQ: Determined based on signal-to-noise or calibration curve statistics.[13]

Conclusion

References

- DR-NTU. Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis.

- Semantic Scholar. Analysis of Cyanoacetic Acid Content by HPLC.

- Benchchem. Application Note and Protocol for Gas Chromatography Analysis of Methyl Hexacosanoate.

- Benchchem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.

- Frontiers. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dim.

- LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.

- Cell Press. Quantitative analysis of m6A RNA modification by LC-MS.

- Journal of Pharmaceutical, Chemical and Biological Sciences. Analytical method validation: A brief review.

- Google Patents. CN113444018A - Method for producing adiponitrile.

- ResearchGate. Validation of Analytical Methods and Processes.

- BioProcess International. Analytical Method Validation for Biopharmaceuticals: A Practical Guide.

- IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

- E3S Web of Conferences. Production technology of adiponitrile.

- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- PubMed. Reversed-phase high-performance liquid chromatographic assay method for quantitating 6-mercaptopurine and its methylated and non-methylated metabolites in a single sample.

- LookChem. Manufacture of Adiponitrile.

Sources

- 1. CN113444018A - Method for producing adiponitrile - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Reversed-phase high-performance liquid chromatographic assay method for quantitating 6-mercaptopurine and its methylated and non-methylated metabolites in a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iiste.org [iiste.org]

- 10. wjarr.com [wjarr.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

Application Note: High-Resolution GC-FID Analysis of Methyl 6-cyanohexanoate

Abstract

This guide details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) protocol for the quantification and purity analysis of Methyl 6-cyanohexanoate (CAS: 14113-01-0). As a critical intermediate in the synthesis of pharmaceuticals (e.g., atorvastatin side-chains) and polyamides, the purity of this nitrile-ester is paramount. This method utilizes a 5%-phenyl-arylene siloxane capillary column (e.g., DB-5ms UI) to ensure thermal stability for detecting high-boiling impurities while maintaining peak symmetry for the polar nitrile moiety. The protocol achieves a Linear Dynamic Range (LDR) of 50–2000 µg/mL with an LOQ < 10 µg/mL.

Introduction & Chemical Context

Methyl 6-cyanohexanoate (

-

Chemical Challenges:

-

Polarity: The nitrile group creates a permanent dipole, leading to potential peak tailing on active surfaces (inlet liners or older column phases).

-

Boiling Point: Estimated at ~230–240°C (at 760 mmHg). High thermal requirements necessitate a column with low bleed at elevated temperatures (>280°C) to elute potential dimers or heavy precursors (e.g., 1,6-dibromohexane derivatives).

-

Impurities: Common synthesis routes involve cyanation of methyl 6-bromohexanoate. Critical impurities include the starting bromide, dimethyl suberate (hydrolysis side-product), and suberonitrile.

-

This method prioritizes inertness and thermal range , selecting a highly deactivated non-polar stationary phase over a wax phase to allow for aggressive column bake-outs between runs.

Method Development Strategy (The "Why")

Column Selection

While Polyethylene Glycol (PEG/WAX) columns are traditionally used for polar esters, they suffer from low thermal limits (~250°C). In drug development, "unknown" heavy impurities often accumulate on WAX columns, causing ghost peaks in subsequent blanks.

-

Selected Phase: 5%-Phenyl-methylpolysiloxane (Ultra Inert grade).

-

Rationale: The "Ultra Inert" (UI) deactivation technology prevents the nitrile nitrogen lone pair from interacting with silanol groups, ensuring sharp peaks without the thermal limitations of a WAX column.

Detector Choice

-

Detector: FID (Flame Ionization Detector).[1]

-

Rationale: FID provides a uniform response factor for hydrocarbons. Since the carbonyl and nitrile carbons are not fully reduced, the response is slightly lower than pure alkanes but highly linear. It is the gold standard for quantitative purity (% w/w).

Experimental Protocol

Reagents & Standards

| Reagent | Grade | Purpose |

| Methyl 6-cyanohexanoate | Reference Std (>98%) | Analyte calibration |

| Dichloromethane (DCM) | HPLC/GC Grade | Solvent (High solubility, low BP) |

| Dodecane | Analytical Std | Internal Standard (IS) |

| Methyl 6-bromohexanoate | Reference Std | Impurity marker (if available) |

Instrumentation Setup

System: Agilent 7890B / 8890 or Thermo Trace 1300 GC.

Inlet Parameters (Split/Splitless):

-

Mode: Split

-

Split Ratio: 20:1 (Adjust based on concentration; 20:1 prevents column overload).

-

Temperature: 250°C.

-